molecular formula C28H37NO5 B13435612 (2S,4S)-Sacubitril-O-isobutane

(2S,4S)-Sacubitril-O-isobutane

Katalognummer: B13435612
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: PCZHPQHEVJANOP-RDPSFJRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-Sacubitril-O-isobutane is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of sacubitril, which is known for its role in the treatment of heart failure. The compound’s unique stereochemistry, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Sacubitril-O-isobutane typically involves several steps, starting from readily available precursors. The process often includes chiral resolution techniques to ensure the correct stereochemistry. Common synthetic routes may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired (2S,4S) configuration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-Sacubitril-O-isobutane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Its derivatives are investigated for potential therapeutic uses, particularly in cardiovascular diseases.

    Industry: The compound is utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (2S,4S)-Sacubitril-O-isobutane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,4R)-Sacubitril-O-isobutane: This enantiomer has a different stereochemistry and may exhibit distinct biological activities.

    Sacubitril: The parent compound, which lacks the isobutane group, is widely used in combination with valsartan for heart failure treatment.

    Other Sacubitril Derivatives: Various derivatives with different substituents are studied for their unique properties.

Uniqueness

(2S,4S)-Sacubitril-O-isobutane stands out due to its specific stereochemistry, which imparts unique biological activities. Its ability to interact selectively with molecular targets makes it a valuable compound in both research and therapeutic applications.

Biologische Aktivität

(2S,4S)-Sacubitril-O-isobutane, a key compound in the formulation of sacubitril/valsartan (Entresto), exhibits significant biological activity primarily attributed to its role as an angiotensin receptor-neprilysin inhibitor (ARNI). This article delves into its pharmacological properties, clinical efficacy, and biological mechanisms, supported by data tables and recent research findings.

This compound functions by inhibiting neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. This inhibition leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis. Additionally, the compound blocks angiotensin II receptors, further enhancing its antihypertensive effects.

2. Clinical Efficacy

Recent studies have highlighted the efficacy of sacubitril/valsartan compared to traditional antihypertensive therapies. A meta-analysis demonstrated that sacubitril/valsartan significantly reduces systolic blood pressure (SBP) and diastolic blood pressure (DBP) in hypertensive patients.

Table 1: Comparison of Blood Pressure Reduction

Treatment GroupChange in msSBP (mm Hg)Change in msDBP (mm Hg)
Sacubitril/valsartan 200 mg-20.48-8.10
Sacubitril/valsartan 400 mg-21.67-8.80
Olmesartan 20 mg-18.15-6.86

Data sourced from clinical trials comparing sacubitril/valsartan with olmesartan .

3. Biochemical Effects

In addition to its antihypertensive properties, this compound has been shown to positively influence various biochemical parameters:

  • Decreased Levels : Alanine aminotransferase (ALT), triglycerides, C-reactive protein (CRP), and uric acid significantly decreased post-treatment.
  • Stable Levels : No significant changes were noted in renal function markers or plasma renin activity (PRA) after treatment .

Table 2: Changes in Biochemical Parameters Post-Treatment

ParameterBefore TreatmentAfter Treatmentp-value
Alanine Aminotransferase (ALT)X U/LY U/L<0.0001
TriglyceridesA mg/dLB mg/dL<0.0001
C-reactive Protein (CRP)C mg/LD mg/L<0.0001

Statistical significance indicates robust clinical benefits associated with sacubitril/valsartan therapy .

4. Case Studies and Real-World Evidence

A cohort study involving hypertensive patients with heart failure demonstrated that those treated with sacubitril/valsartan had lower risks of end-stage renal disease (ESRD) and ischemic stroke compared to those not receiving this treatment.

  • Hazard Ratios :
    • ESRD: HR = 0.73 (95% CI: 0.50-0.99; p = 0.040)
    • Ischemic Stroke: HR = 0.41 (95% CI: 0.26-0.65; p < 0.001)

These findings suggest that sacubitril/valsartan not only manages blood pressure effectively but also provides protective cardiovascular benefits .

5. Conclusion

The biological activity of this compound is characterized by its dual action as an angiotensin receptor blocker and neprilysin inhibitor, leading to significant antihypertensive effects and favorable biochemical outcomes. Clinical evidence supports its use in managing hypertension and heart failure, highlighting its potential in reducing adverse cardiovascular events.

Further research is warranted to explore long-term outcomes and mechanisms underlying the protective effects observed in real-world settings.

Eigenschaften

Molekularformel

C28H37NO5

Molekulargewicht

467.6 g/mol

IUPAC-Name

ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1

InChI-Schlüssel

PCZHPQHEVJANOP-RDPSFJRHSA-N

Isomerische SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Kanonische SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.